

Industrial Synthesis Process for Saxagliptin Intermediates

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

	<i>(1S,3S,5S)-2-</i>
Compound Name:	<i>Azabicyclo[3.1.0]hexane-3-</i>
	<i>carboxamide</i>
CAS No.:	361440-68-8
Cat. No.:	B104323

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Content Type: Application Note & Industrial Protocol Subject: Scalable Manufacturing of (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile (Saxagliptin)

Executive Summary & Strategic Analysis

Saxagliptin (Onglyza) represents a pinnacle of process chemistry, combining complex adamantane cage functionalization with a strained methanoproline core. The industrial synthesis is defined by its convergent nature, joining two highly complex fragments: the Adamantyl Glycine (Fragment A) and the Methanoproline Amide (Fragment B).

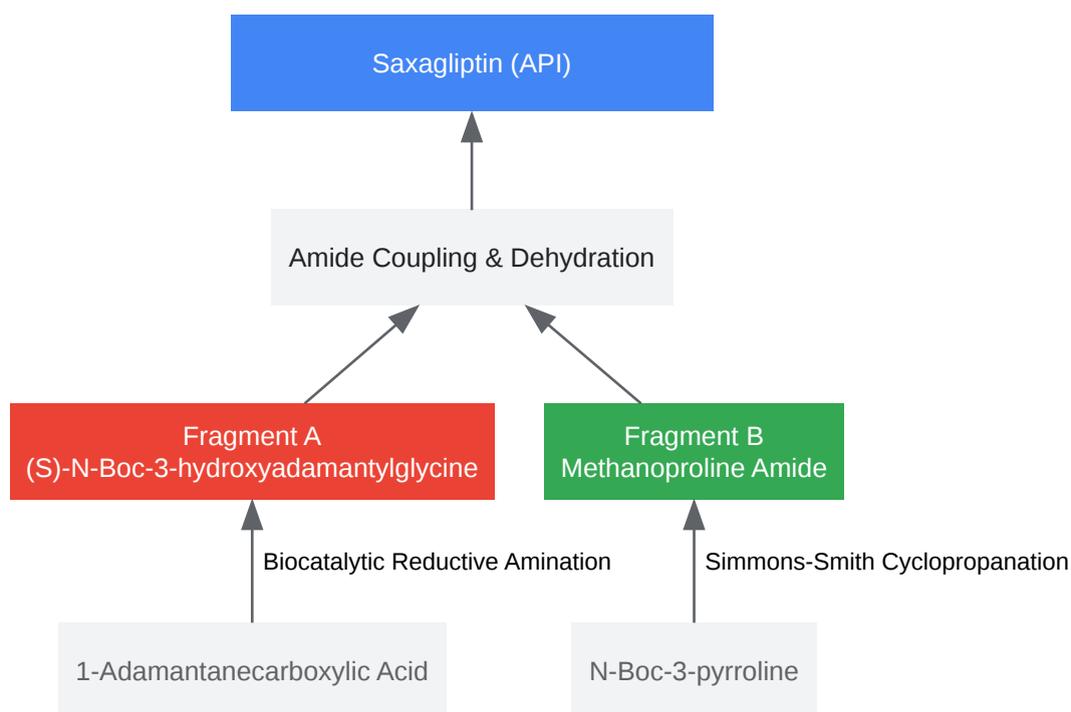
Critical Process Challenges:

- **Regioselective Hydroxylation:** Functionalizing the tertiary carbon of the adamantane cage without over-oxidation.
- **Stereochemical Integrity:** Maintaining the cis-fused cyclopropane ring and preventing epimerization at the -carbon adjacent to the nitrile during the dehydration step.

- Intramolecular Cyclization: The free base of Saxagliptin is prone to intramolecular cyclization to form a stable, inactive cyclic amidine. Salt formation strategies are critical for stability.

Retrosynthetic Architecture

The industrial route is convergent.[1] The final drug substance is assembled via an amide coupling of the two primary fragments followed by dehydration of the primary amide to the nitrile.[2]



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Figure 1: Convergent retrosynthetic strategy separating the adamantane cage functionalization from the strained cyclopropane ring construction.

Module 1: Synthesis of Fragment A (Adamantyl Glycine)

Target: (S)-N-Boc-3-hydroxyadamantylglycine Method: Biocatalytic Reductive Amination

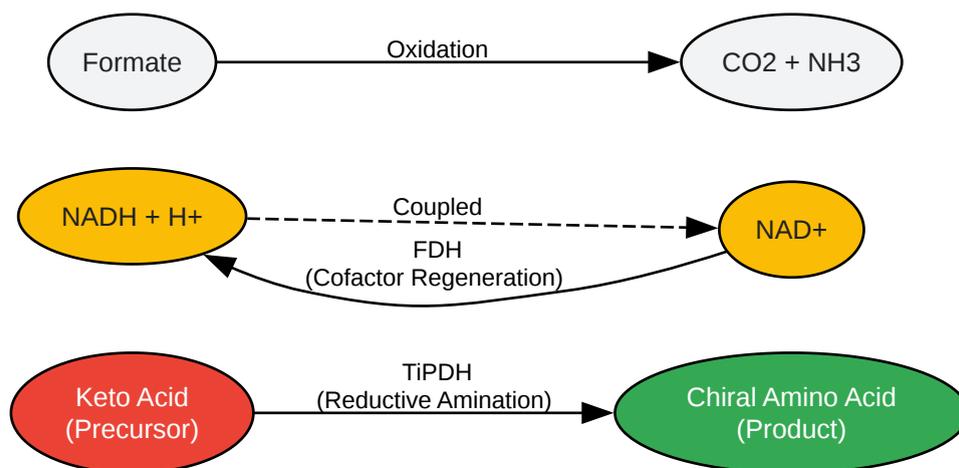
The Bristol-Myers Squibb (BMS) second-generation route utilizes a "green" enzymatic process to install the chiral amine, replacing the earlier, less efficient chemical resolution methods.

Mechanistic Insight: The TiPDH/FDH Cycle

The core innovation is the use of a modified Phenylalanine Dehydrogenase (TiPDH) to convert the keto-acid precursor to the amino acid. To drive the equilibrium and recycle the expensive cofactor (

to

), Formate Dehydrogenase (FDH) is coupled to the system.



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Figure 2: The dual-enzyme system. TiPDH performs the stereoselective reduction while FDH regenerates the cofactor, driving the reaction to completion via CO₂ release.

Detailed Protocol: Enzymatic Reductive Amination

Reagents:

- Keto Acid Precursor: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid[3][4][5]
- Enzymes: TiPDH (*Thermoactinomyces intermedius*) & FDH (Formate Dehydrogenase)[3]
- Cofactor: NAD⁺
- Buffer: Ammonium Formate (Source of amine and reductant)

Step-by-Step Workflow:

- Buffer Preparation: Dissolve Ammonium Formate (3.0 eq) in water. Adjust pH to 8.0–8.5 using

. Critical: pH control is vital for enzyme stability.
- Substrate Loading: Charge the Keto Acid precursor (100 g scale) into the reactor. Ensure complete dissolution (may require slight warming to 30°C).
- Cofactor Initiation: Add catalytic amount of

(0.1 wt%).
- Biocatalysis: Add the TiPDH/FDH enzyme concentrate.
- Reaction Monitoring: Stir at 35°C–40°C. Monitor conversion via HPLC. The reaction typically reaches >98% conversion within 24–48 hours.
 - Self-Validation: The production of

(off-gassing) indicates active cofactor regeneration.
- Quench & Protection: Do not isolate the free amino acid (zwitterion is highly soluble). Instead, add

(1.2 eq) and

directly to the aqueous mixture to protect the amine in situ (Schotten-Baumann conditions).
- Isolation: Acidify to pH 2–3 with

. Extract the N-Boc product into Ethyl Acetate. Crystallize from Heptane/EtOAc.

Module 2: Synthesis of Fragment B (Methanoproline)

Target: **(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide** Method: Simmons-Smith Cyclopropanation

This step constructs the strained cyclopropane ring fused to the pyrrolidine. The stereochemistry is controlled by the pre-existing chirality of the starting material or directed by chiral ligands.

Protocol: Cyclopropanation of N-Boc-3-pyrroline

Reagents:

- Substrate: N-Boc-3-pyrroline
- Reagent: Diethylzinc () and Diiodomethane ()
- Solvent: Toluene or DCM

Step-by-Step Workflow:

- Reagent Formation: In a dry reactor under , cool Toluene to -10°C . Add (slowly, highly pyrophoric). Add dropwise to form the Furukawa reagent ().
- Addition: Add N-Boc-3-pyrroline solution slowly, maintaining internal temp $< 0^{\circ}\text{C}$.
- Reaction: Allow to warm to RT. The reaction is stereospecific; the directing effect of the carbamate is minimal, so this often produces a racemic or diastereomeric mixture requiring resolution unless chiral ligands are used.
 - Industrial Optimization: BMS utilizes an enzymatic resolution or a classical resolution with a chiral amine after converting to the acid.
- Workup: Quench with saturated

. Separate layers.

- Amidation: The resulting methanoproline acid is converted to the primary amide using mixed anhydride method (Isobutyl chloroformate /

).

Module 3: Coupling & Dehydration (The End Game)

This is the most sensitive phase. The primary amide is dehydrated to a nitrile. The nitrile group is electron-withdrawing, increasing the acidity of the

-proton, making the stereocenter prone to epimerization.

Protocol: Amide Coupling & Dehydration

Step 1: Coupling

- Dissolution: Dissolve Fragment A (Adamantyl) and Fragment B (Methanoproline Amide) in DCM.
- Activation: Add HOBt and EDC.HCl at 0°C.
- Reaction: Stir at 0°C

RT for 4 hours.

- Workup: Wash with dilute

, then

. Isolate the coupled intermediate (Intermediate X).

Step 2: Dehydration (The Critical Step) Caution: Epimerization Risk.

- Setup: Dissolve Intermediate X in Pyridine (acts as solvent and base). Cool to < -5°C.[2]
- Reagent Addition: Add Trifluoroacetic Anhydride (TFAA) dropwise.

- Control Point: The exotherm must be strictly controlled. Internal temp must not exceed 0°C.
- Monitoring: Monitor by HPLC for the disappearance of amide.
- Quench: Quench into cold water. Extract with Ethyl Acetate.
- Deprotection: Treat the N-Boc nitrile intermediate with methanolic HCl or TFA to remove the Boc group.
- Salt Formation: Neutralize and treat with stoichiometric acid (or water for hydrate) to crystallize the final API.

Quantitative Data Summary

Step	Reagents	Critical Parameter	Typical Yield
Frag A Synthesis	TiPDH, Formate, NAD+	pH 8.5, Temp 40°C	85-90%
Frag B Synthesis	,	Anhydrous, < 0°C	75-80%
Coupling	EDC, HOBt	Stoichiometry	90-95%
Dehydration	TFAA, Pyridine	Temp < 0°C (Epimerization)	88-92%

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- To cite this document: BenchChem. [Industrial Synthesis Process for Saxagliptin Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104323#industrial-synthesis-process-for-saxagliptin-intermediates>]

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